molecular formula C8H12N2O2 B14279087 acetic acid;N-methylpyridin-2-amine CAS No. 139111-13-0

acetic acid;N-methylpyridin-2-amine

Cat. No.: B14279087
CAS No.: 139111-13-0
M. Wt: 168.19 g/mol
InChI Key: SLKUGMJAVULTLQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

139111-13-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

acetic acid;N-methylpyridin-2-amine

InChI

InChI=1S/C6H8N2.C2H4O2/c1-7-6-4-2-3-5-8-6;1-2(3)4/h2-5H,1H3,(H,7,8);1H3,(H,3,4)

InChI Key

SLKUGMJAVULTLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CNC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N-methylpyridin-2-amine can be achieved through various methods. One common approach involves the reaction of N-methylpyridin-2-amine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the direct esterification of N-methylpyridin-2-amine with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N-methylpyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;N-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;N-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Additionally, its ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Acetic Acid

Acetic acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and culinary applications. It is primarily produced via methanol carbonylation, which accounts for over 70% of global production . Key uses include:

  • Industrial: Precursor for vinyl acetate monomer (used in adhesives, paints) and cellulose acetate (textiles, films).
  • Food : As a preservative (E260) and flavoring agent in pickling and condiments.
  • Pharmaceuticals : Solvent and intermediate in drug synthesis.

Acetic acid exists in dilute (4–8% in vinegar) and concentrated forms (glacial acetic acid, ≥99.5%), with the latter having a melting point of 16.6°C and higher reactivity due to reduced water content .

N-Methylpyridin-2-amine

N-Methylpyridin-2-amine (C₆H₈N₂) is a pyridine derivative featuring a methyl group attached to the nitrogen at the 2-position. It is synthesized via reductive amination of (E)-N-benzylidenepyridin-2-amine using NaBH₄ and acetic acid . Applications include:

  • Pharmaceuticals : Key intermediate in sphingosine 1-phosphate (S1P) receptor modulators for autoimmune diseases .
  • Coordination Chemistry : Ligand in metal complexes (e.g., Co(II) and Cu(II)) due to its electron-donating amine group .

Comparison with Similar Compounds

Acetic Acid vs. Structurally Related Carboxylic Acids and Derivatives

Compound Molecular Formula Key Features Applications Reference
Acetic Acid CH₃COOH - pKa = 4.76; polar solvent
- Produced via methanol carbonylation
Food preservation, polymer synthesis
Glacial Acetic Acid CH₃COOH - ≥99.5% purity; mp = 16.6°C
- Hygroscopic and corrosive
Solvent for organic synthesis, production of acetic anhydride
N-Acetyl-2-methylpyrrolidine C₇H₁₃NO - Amide derivative
- Synthesized via acetylation of 2-methylpyrrolidine
Intermediate in pharmaceutical synthesis
Sulfonyl Acetic Acid Derivatives Varies - E.g., (phenylsulfonyl)acetic acid (CAS: 35875-81-1)
- High reactivity
Specialty chemicals, agrochemicals

Key Differences :

  • Reactivity : Glacial acetic acid’s anhydrous nature makes it more reactive in esterifications compared to dilute acetic acid .
  • Functionality : Sulfonyl derivatives exhibit enhanced electrophilicity, enabling use in cross-coupling reactions .

N-Methylpyridin-2-amine vs. Pyridinamine Derivatives

Compound Molecular Formula Substituents Applications Reference
N-Methylpyridin-2-amine C₆H₈N₂ -NHCH₃ at 2-position S1P receptor modulators, metal ligands
4-Methyl-3-nitropyridin-2-amine C₆H₇N₃O₂ -NO₂ at 3-position; -CH₃ at 4 Agrochemical intermediates (herbicides, fungicides)
N-Benzylpyridin-2-amine C₁₂H₁₂N₂ -NHCH₂C₆H₅ at 2-position Precursor for Schiff base ligands in catalysis
N-[2-(Dimethylamino)ethyl]pyridin-2-amine C₉H₁₅N₃ -NH(CH₂)₂N(CH₃)₂ at 2-position Chelating agent for transition metals

Key Differences :

  • Electronic Effects : Nitro groups (e.g., in 4-Methyl-3-nitropyridin-2-amine) increase electrophilicity, enhancing reactivity in substitution reactions .
  • Steric Effects : Bulkier substituents like benzyl (N-Benzylpyridin-2-amine) reduce coordination flexibility in metal complexes compared to N-methyl groups .
  • Pharmacological Relevance: N-Methylpyridin-2-amine’s methyl group improves bioavailability in S1P modulators, whereas dimethylaminoethyl derivatives enhance metal-binding capacity .

Research Findings and Data Tables

Physicochemical Properties

Property Acetic Acid N-Methylpyridin-2-amine 4-Methyl-3-nitropyridin-2-amine
Molecular Weight (g/mol) 60.05 108.14 153.14
Melting Point (°C) 16.6 (glacial) Not reported 168–170
Boiling Point (°C) 118 220–225 (estimated) Decomposes before boiling
Solubility Miscible in water Soluble in ethanol, chloroform Poor in water; soluble in DMSO

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